molecular formula C10H7BrOS B11858368 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde

3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde

Cat. No.: B11858368
M. Wt: 255.13 g/mol
InChI Key: BUMGRLYUTRBJIW-UHFFFAOYSA-N
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Description

3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H7BrOS and a molecular weight of 255.13 g/mol It is a derivative of benzo[b]thiophene, which is a heterocyclic compound containing a sulfur atom in its five-membered ring structure

Preparation Methods

The synthesis of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the bromination of 5-methylbenzo[b]thiophene-2-carbaldehyde using bromine or a brominating agent under controlled conditions . Another method includes the use of aryne intermediates and alkynyl sulfides, which allows for the formation of benzo[b]thiophene derivatives in a one-step reaction . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and the thiophene ring contribute to the compound’s reactivity and ability to participate in various chemical reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7BrOS

Molecular Weight

255.13 g/mol

IUPAC Name

3-bromo-5-methyl-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C10H7BrOS/c1-6-2-3-8-7(4-6)10(11)9(5-12)13-8/h2-5H,1H3

InChI Key

BUMGRLYUTRBJIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2Br)C=O

Origin of Product

United States

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